Fumarate Hydratase-IN-1: A Potent Modulator of the TCA Cycle and Cellular Signaling
Fumarate Hydratase-IN-1: A Potent Modulator of the TCA Cycle and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fumarate hydratase (FH) is a critical enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, catalyzing the reversible hydration of fumarate to L-malate. Its role extends beyond central carbon metabolism, with deficiencies being linked to hereditary leiomyomatosis and renal cell cancer (HLRCC). Fumarate hydratase-IN-1 is a cell-permeable small molecule that serves as a potent and specific inhibitor of fumarate hydratase. This technical guide provides a comprehensive overview of the function of Fumarate hydratase-IN-1 in the TCA cycle, its mechanism of action, and its downstream effects on cellular signaling pathways. This document is intended to be a valuable resource for researchers in metabolism, oncology, and immunology, as well as for professionals involved in drug discovery and development.
Mechanism of Action of Fumarate Hydratase-IN-1
Fumarate hydratase-IN-1 is a prodrug that, upon entering the cell, is hydrolyzed to its active carboxylic acid form. This active metabolite acts as a competitive inhibitor of fumarate hydratase[1]. By binding to the active site of the enzyme, it directly competes with the endogenous substrate, fumarate, thereby blocking its conversion to L-malate. This inhibition leads to a disruption of the TCA cycle and a significant accumulation of intracellular fumarate[1][2].
Quantitative Data Summary
The inhibitory and biological activities of Fumarate hydratase-IN-1 have been characterized by several key quantitative parameters. These values are essential for designing and interpreting experiments involving this inhibitor.
| Parameter | Value | Cell Line/System | Notes | Reference |
| Ki (competitive inhibition) | 4.5 µM | Isolated from SW620 cells | This value is for the active carboxylic acid form of Fumarate hydratase-IN-1. | [1] |
| Mean IC50 (Antiproliferative Activity) | 2.2 µM | SW620, ACHN, HCT-116, PC3, and SK-MEL-28 cancer cell lines | Demonstrates the inhibitor's effect on cancer cell growth. | [3] |
| IC50 (Oxygen Consumption Rate) | 2.2 µM | SW620 cells (in the absence of glucose) | Highlights the nutrient-dependent cytotoxicity and impact on mitochondrial respiration. | [4] |
Impact on the TCA Cycle and Downstream Signaling
The primary consequence of Fumarate hydratase-IN-1 action is the intracellular accumulation of fumarate, an oncometabolite that profoundly influences various cellular processes.
Signaling Pathways Affected by Fumarate Accumulation
The accumulation of fumarate due to the inhibition of fumarate hydratase by Fumarate hydratase-IN-1 triggers a cascade of downstream signaling events. These pathways play crucial roles in cancer progression and immune response.
Caption: Inhibition of Fumarate Hydratase by Fumarate hydratase-IN-1 leads to fumarate accumulation, activating HIF-1α and innate immune signaling.
Accumulated fumarate acts as a competitive inhibitor of prolyl hydroxylases (PHDs), enzymes that require α-ketoglutarate as a cofactor. PHDs are responsible for hydroxylating HIF-1α, marking it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase and subsequent proteasomal degradation. By inhibiting PHDs, fumarate stabilizes HIF-1α even under normoxic conditions (a state known as pseudohypoxia). Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis (e.g., VEGF) and glycolysis (e.g., GLUT1), promoting a metabolic shift towards aerobic glycolysis (the Warburg effect) and supporting tumor growth.
Recent studies have revealed a novel role for fumarate in modulating innate immunity. Fumarate accumulation has been shown to induce the release of mitochondrial DNA (mtDNA) and mitochondrial RNA (mtRNA) into the cytosol.
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cGAS-STING Pathway: Cytosolic mtDNA is sensed by the cyclic GMP-AMP synthase (cGAS), which synthesizes cyclic GMP-AMP (cGAMP). cGAMP then activates the stimulator of interferon genes (STING), leading to the production of type I interferons and an inflammatory response.
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TLR7/RIG-I/MDA5 Pathway: Cytosolic mtRNA can be recognized by RNA sensors such as Toll-like receptor 7 (TLR7), retinoic acid-inducible gene I (RIG-I), and melanoma differentiation-associated protein 5 (MDA5), which also triggers the production of type I interferons.
This activation of innate immune pathways can have complex, context-dependent effects on the tumor microenvironment.
Experimental Protocols
Detailed methodologies are crucial for the successful application of Fumarate hydratase-IN-1 in research. Below are outlines of key experimental protocols.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Fumarate hydratase-IN-1.
Caption: A typical workflow for investigating the cellular effects of Fumarate hydratase-IN-1.
In Vitro Fumarate Hydratase Inhibition Assay
This assay measures the direct inhibitory effect of Fumarate hydratase-IN-1 on the enzymatic activity of fumarate hydratase. A coupled spectrophotometric assay is commonly used.
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Principle: The conversion of fumarate to L-malate by fumarate hydratase is coupled to the oxidation of L-malate to oxaloacetate by malate dehydrogenase (MDH). This second reaction involves the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.
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Protocol Outline (based on Takeuchi et al., 2015):
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Enzyme Source: Fumarate hydratase can be purified from a relevant source or commercially obtained.
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Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing L-malate dehydrogenase, NAD+, and the test compound (the hydrolyzed, active form of Fumarate hydratase-IN-1).
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Initiation: Start the reaction by adding the substrate, fumarate.
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Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
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Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. A Lineweaver-Burk plot can be used to determine the mode of inhibition and the inhibition constant (Ki).
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Cell Viability and Proliferation Assays
These assays assess the cytotoxic and antiproliferative effects of Fumarate hydratase-IN-1 on cancer cell lines.
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Principle: Various methods can be used to measure cell viability, including those based on metabolic activity (e.g., MTT, MTS) or ATP content (e.g., CellTiter-Glo).
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Protocol Outline:
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Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
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Treatment: Treat the cells with a range of concentrations of Fumarate hydratase-IN-1. Include a vehicle control (e.g., DMSO). To investigate nutrient-dependent effects, cells can be cultured in media with and without glucose.
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).
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Assay: Perform the chosen viability assay according to the manufacturer's instructions.
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Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
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Measurement of Cellular Oxygen Consumption Rate (OCR)
This assay measures the effect of Fumarate hydratase-IN-1 on mitochondrial respiration.
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Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the rate at which cells consume oxygen in real-time.
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Protocol Outline:
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Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.
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Treatment: Pre-treat the cells with Fumarate hydratase-IN-1 for a defined period.
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Assay: Place the cell plate in the Seahorse analyzer and measure the basal OCR. Subsequently, mitochondrial function can be further interrogated by the sequential injection of mitochondrial stressors (e.g., oligomycin, FCCP, and rotenone/antimycin A).
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Data Analysis: Calculate the OCR and other mitochondrial parameters (e.g., basal respiration, ATP production-linked respiration, maximal respiration).
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Analysis of Signaling Pathways
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Western Blotting: This technique is used to detect changes in the protein levels and activation status of key signaling molecules.
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Protocol Outline:
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Cell Lysis: Treat cells with Fumarate hydratase-IN-1, then lyse the cells to extract proteins.
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Protein Quantification: Determine the protein concentration of the lysates.
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SDS-PAGE and Transfer: Separate proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
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Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., HIF-1α, STING, phospho-STING, TBK1, phospho-TBK1) and a loading control (e.g., β-actin).
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Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
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Quantitative Real-Time PCR (qRT-PCR): This method is used to measure changes in the gene expression of downstream targets.
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Protocol Outline:
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RNA Extraction and cDNA Synthesis: Treat cells with Fumarate hydratase-IN-1, extract total RNA, and reverse transcribe it into cDNA.
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qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IFNB1, VEGFA, SLC2A1/GLUT1) and a housekeeping gene for normalization.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
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Conclusion
Fumarate hydratase-IN-1 is a valuable research tool for investigating the roles of the TCA cycle and the oncometabolite fumarate in health and disease. Its ability to potently and specifically inhibit fumarate hydratase allows for the precise dissection of downstream signaling pathways, including the HIF-1α and innate immune responses. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize Fumarate hydratase-IN-1 in their studies of cancer metabolism, immunology, and beyond. Further research into the nuanced effects of this inhibitor will undoubtedly continue to uncover fundamental aspects of cellular regulation and may pave the way for novel therapeutic strategies.
References
- 1. Identification of Fumarate Hydratase Inhibitors with Nutrient-Dependent Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of fumarate hydratase inhibitors with nutrient-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
